Catalytic Efficiency of E. coli Ketopantoate Reductase: V/K for 4-Hydroxy-3,3-dimethyl-2-oxobutanoate Is 365-Fold Higher Than for α-Ketoisovalerate
In a systematic steady-state kinetic analysis of recombinant Escherichia coli PanE ketopantoate reductase (KPR, EC 1.1.1.169), the enzyme exhibited pronounced specificity for its native substrate 4-hydroxy-3,3-dimethyl-2-oxobutanoate (ketopantoate) over the closest structural analogs. The maximum velocity (V) for ketopantoate was 5-fold higher than for α-ketoisovalerate (3-methyl-2-oxobutanoate) and 20-fold higher than for α-keto-β-methyl-n-valerate. More critically, the apparent second-order rate constant V/K—reflecting catalytic efficiency at low, physiologically relevant substrate concentrations—was 365-fold higher for ketopantoate than for α-ketoisovalerate and 648-fold higher than for α-keto-β-methyl-n-valerate [1]. These differences demonstrate that even the removal of the 4-hydroxymethyl group (as in α-ketoisovalerate) or extension of the alkyl chain (as in α-keto-β-methyl-n-valerate) catastrophically degrades substrate recognition and turnover by KPR.
| Evidence Dimension | Catalytic efficiency (V/K) and maximum velocity (V) of E. coli ketopantoate reductase with different α-keto acid substrates |
|---|---|
| Target Compound Data | V/K (ketopantoate) = reference; V (ketopantoate) = reference (set as 1.0) |
| Comparator Or Baseline | α-Ketoisovalerate: V/K = 365-fold lower, V = 5-fold lower. α-Keto-β-methyl-n-valerate: V/K = 648-fold lower, V = 20-fold lower |
| Quantified Difference | V/K: 365-fold (vs. α-ketoisovalerate), 648-fold (vs. α-keto-β-methyl-n-valerate). V: 5-fold and 20-fold, respectively |
| Conditions | Steady-state kinetics of recombinant E. coli PanE KPR; NADPH as cofactor; pH and temperature optimized for enzyme activity; Biochemistry 2003, 42(38), 11289-11296 |
Why This Matters
For any investigator procuring this compound for KPR-based enzyme assays, inhibitor screening, or metabolic engineering, the 365–648-fold catalytic efficiency advantage over close analogs means that substituting a cheaper or more readily available α-keto acid will yield quantitatively meaningless results, particularly under subsaturating substrate conditions.
- [1] Zheng, R. & Blanchard, J.S. (2003). Substrate Specificity and Kinetic Isotope Effect Analysis of the Escherichia coli Ketopantoate Reductase. Biochemistry, 42(38), 11289-11296. DOI: 10.1021/bi030101k. View Source
